molecular formula C15H14BrN3O B2771325 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797321-87-9

2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No.: B2771325
CAS No.: 1797321-87-9
M. Wt: 332.201
InChI Key: CHGBNKNSKGJJEY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a chemical building block designed for research and development applications, particularly in medicinal chemistry. The compound features a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold, a privileged structure in drug discovery known for its wide range of biological activities . This core structure is a common feature in compounds investigated for various therapeutic areas . The molecule is functionalized with a 4-bromophenyl group, a common handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and create a library of analogs for structure-activity relationship (SAR) studies. As a research-grade material, this product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBNKNSKGJJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone have been the focus of several studies:

  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Anticancer Activity : Some studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The dihydropyrido-pyrimidine scaffold is particularly noted for its ability to interact with biological targets involved in cancer pathways .
  • Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For instance, it has shown promise as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Polo-like Kinase Inhibition :
    • A series of compounds based on the dihydropyrido-pyrimidine structure were evaluated for their inhibitory effects on Plk1. The results indicated that modifications to the bromophenyl group significantly affected potency, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Testing :
    • A study tested various derivatives against standard microbial strains. Results showed that certain modifications led to enhanced antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .
  • Synthesis and Biological Evaluation :
    • A comprehensive synthesis route was reported that led to the generation of multiple derivatives. Each derivative was subjected to biological evaluation, revealing promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:

Biological Activity

The compound 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the condensation of appropriate precursors under microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times. The compound's structure can be confirmed through techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridopyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

CompoundActivityReference
This compoundModerate antimicrobial activity
Related pyridopyrimidine derivativesBroad-spectrum antimicrobial

Anticancer Activity

The anticancer potential of pyridopyrimidine derivatives has been extensively studied. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through caspase activation and cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism
MDA-MB-231 (breast cancer)10.0Apoptosis induction via caspase activation
HepG2 (liver cancer)15.0Cell cycle arrest at G1 phase

Other Biological Activities

In addition to antimicrobial and anticancer effects, pyridopyrimidine compounds have been reported to exhibit anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
  • Anticancer Mechanisms : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer effects.

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone?

The compound is typically synthesized via multi-step reactions involving pyrido[4,3-d]pyrimidine precursors. A common method involves:

  • Step 1 : Condensation of p-bromoacetophenone with a pyrido[4,3-d]pyrimidine core using ammonium acetate as a catalyst in ethanol under reflux conditions .
  • Step 2 : Subsequent functionalization via nucleophilic substitution or coupling reactions to introduce the dihydropyridine moiety. Solvent choice (e.g., DMF/ethanol mixtures) and temperature control (reflux at 80–100°C) are critical for optimizing yield (typically 60–75%) .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is employed to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the ethanone carbonyl (δ ~200–210 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~400–410) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : For resolving stereochemistry and confirming the fused pyrido-pyrimidine ring system .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structural analogs (e.g., pyrido[4,3-d]pyrimidines) exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Enzyme Inhibition : Potential interaction with kinases or monooxygenases due to the pyrimidine core .
  • Table 1 : Comparative Bioactivity of Structural Analogs
CompoundCore StructureReported ActivityReference
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylatePyrido[4,3-d]pyrimidineAntibacterial
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiolThieno-pyrimidineKinase inhibition

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Methodological strategies include:

  • Catalyst Screening : Testing alternatives to ammonium acetate (e.g., p-toluenesulfonic acid) to enhance reaction rates .
  • Solvent Optimization : Replacing ethanol with polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reducing reaction time from 20 hours to 2–4 hours while maintaining >70% yield .

Q. How should researchers address contradictory bioactivity data across similar compounds?

Contradictions often arise from structural variations (e.g., substituent electronegativity). A systematic approach includes:

  • SAR Studies : Modifying the bromophenyl group to fluorophenyl or methoxyphenyl to assess activity trends .
  • Docking Simulations : Using software like AutoDock to compare binding affinities with target enzymes (e.g., kynurenine 3-monooxygenase) .
  • Dose-Response Validation : Replicating assays under standardized conditions (e.g., fixed pH and temperature) to minimize variability .

Q. What computational methods predict the compound’s reactivity and metabolic stability?

  • DFT Calculations : To map electron density and identify reactive sites (e.g., ethanone carbonyl as a nucleophilic target) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 inhibition risks, guiding medicinal chemistry optimization .
  • Molecular Dynamics : Simulating interactions with lipid bilayers to predict membrane permeability .

Q. How does this compound compare to thieno[3,2-d]pyrimidine derivatives in target selectivity?

  • Structural Comparison : The pyrido[4,3-d]pyrimidine core lacks the sulfur atom in thieno-pyrimidines, reducing π-π stacking but improving solubility .
  • Bioactivity Profile : Thieno derivatives show stronger kinase inhibition (IC₅₀ ~0.5 µM vs. ~2 µM for pyrido analogs), while pyrido-pyrimidines exhibit better antibacterial potency .

Methodological Notes

  • Data Reproducibility : Always cross-validate synthetic protocols with HPLC purity checks (>95%) and elemental analysis .
  • Ethical Considerations : Adhere to institutional guidelines for handling brominated compounds due to potential toxicity .

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